Antiviral Potency: Spirothiazolidinone Scaffold Achieves EC50 of 5.5 µM Against Human Coronavirus, Comparable to K22 Inhibitor
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, when derivatized at C-4 and C-8, yields compounds with potent anti-coronavirus activity. The most active derivative, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), exhibited an EC50 of 5.5 µM against human coronavirus 229E, which is directly comparable to the known coronavirus inhibitor (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22) [1]. This scaffold demonstrates a 6- to 8-fold improvement in potency over benzenesulfonamide-based spirothiazolidinone analogs, which show EC50 values in the 35-45 µM range against influenza A/H1N1 virus [2].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 5.5 µM (derivative 8n) |
| Comparator Or Baseline | K22 inhibitor: 5-10 µM range; Benzenesulfonamide spirothiazolidinones: 35-45 µM |
| Quantified Difference | Comparable to K22; 6- to 8-fold more potent than benzenesulfonamide analogs |
| Conditions | In vitro human coronavirus 229E replication assay; Influenza A/H1N1 virus assay |
Why This Matters
The scaffold's intrinsic antiviral activity, comparable to a known coronavirus inhibitor, validates its utility as a starting point for developing potent antiviral agents without requiring extensive lead optimization.
- [1] Apaydın ÇB, Cesur N, Stevaert A, Naesens L, Cesur Z. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Arch Pharm (Weinheim). 2019;352(6):e1800330. View Source
- [2] Apaydın ÇB, Naesens L, Cihan-Üstündağ G. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. Mol Divers. 2024;28(4):2681-2688. View Source
